molecular formula C23H15FN2O5S B12143638 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

Cat. No.: B12143638
M. Wt: 450.4 g/mol
InChI Key: JQTMZUIGTNKOMZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one: is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a furylcarbonyl group, a hydroxy group, and a methoxybenzothiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the Furylcarbonyl Group: This can be done through a Friedel-Crafts acylation reaction using a furan derivative.

    Incorporation of the Methoxybenzothiazolyl Group: This step may involve a condensation reaction with a methoxybenzothiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural complexity allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound can be explored for drug development. Its unique structure may offer therapeutic potential for various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific application. For instance, if it is being studied as an antimicrobial agent, it may exert its effects by disrupting bacterial cell walls or inhibiting essential enzymes. If it is being explored for anticancer properties, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
  • 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
  • 5-(4-Methylphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs

Properties

Molecular Formula

C23H15FN2O5S

Molecular Weight

450.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H15FN2O5S/c1-30-14-8-9-15-17(11-14)32-23(25-15)26-19(12-4-6-13(24)7-5-12)18(21(28)22(26)29)20(27)16-3-2-10-31-16/h2-11,19,28H,1H3

InChI Key

JQTMZUIGTNKOMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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